Cas no 1339184-40-5 (7-methyl-1-azaspiro3.5nonan-2-one)

7-methyl-1-azaspiro3.5nonan-2-one 化学的及び物理的性質
名前と識別子
-
- 7-methyl-1-azaspiro3.5nonan-2-one
- AKOS013993352
- Z1238837573
- 7-methyl-1-azaspiro[3.5]nonan-2-one
- 1339184-40-5
- EN300-1250875
-
- インチ: 1S/C9H15NO/c1-7-2-4-9(5-3-7)6-8(11)10-9/h7H,2-6H2,1H3,(H,10,11)
- InChIKey: XBPDQBWCZIJYGA-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2(CCC(C)CC2)N1
計算された属性
- せいみつぶんしりょう: 153.115364102g/mol
- どういたいしつりょう: 153.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 29.1Ų
7-methyl-1-azaspiro3.5nonan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1250875-2.5g |
7-methyl-1-azaspiro[3.5]nonan-2-one |
1339184-40-5 | 95% | 2.5g |
$1147.0 | 2023-06-08 | |
Enamine | EN300-1250875-0.5g |
7-methyl-1-azaspiro[3.5]nonan-2-one |
1339184-40-5 | 95% | 0.5g |
$457.0 | 2023-06-08 | |
Enamine | EN300-1250875-0.25g |
7-methyl-1-azaspiro[3.5]nonan-2-one |
1339184-40-5 | 95% | 0.25g |
$252.0 | 2023-06-08 | |
1PlusChem | 1P028J3A-1g |
7-methyl-1-azaspiro[3.5]nonan-2-one |
1339184-40-5 | 95% | 1g |
$784.00 | 2023-12-22 | |
Aaron | AR028JBM-500mg |
7-methyl-1-azaspiro[3.5]nonan-2-one |
1339184-40-5 | 95% | 500mg |
$654.00 | 2025-02-16 | |
Aaron | AR028JBM-5g |
7-methyl-1-azaspiro[3.5]nonan-2-one |
1339184-40-5 | 95% | 5g |
$2356.00 | 2023-12-16 | |
Enamine | EN300-1250875-2500mg |
7-methyl-1-azaspiro[3.5]nonan-2-one |
1339184-40-5 | 95.0% | 2500mg |
$1147.0 | 2023-10-02 | |
Enamine | EN300-1250875-100mg |
7-methyl-1-azaspiro[3.5]nonan-2-one |
1339184-40-5 | 95.0% | 100mg |
$176.0 | 2023-10-02 | |
Enamine | EN300-1250875-10.0g |
7-methyl-1-azaspiro[3.5]nonan-2-one |
1339184-40-5 | 95% | 10g |
$2516.0 | 2023-06-08 | |
Enamine | EN300-1250875-1000mg |
7-methyl-1-azaspiro[3.5]nonan-2-one |
1339184-40-5 | 95.0% | 1000mg |
$584.0 | 2023-10-02 |
7-methyl-1-azaspiro3.5nonan-2-one 関連文献
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
7-methyl-1-azaspiro3.5nonan-2-oneに関する追加情報
Introduction to 7-methyl-1-azaspiro3.5nonan-2-one (CAS No. 1339184-40-5)
7-methyl-1-azaspiro3.5nonan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 1339184-40-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This spirocyclic azine derivative has garnered attention due to its unique structural framework and potential biological activities. The compound features a spirocyclic core, consisting of two fused rings—a spirocane ring and an azine ring—connected at a single carbon atom, which imparts distinct steric and electronic properties. The presence of a methyl group at the 7-position and a carbonyl group at the 2-position further modulates its chemical reactivity and interaction with biological targets.
The synthesis of 7-methyl-1-azaspiro3.5nonan-2-one involves multi-step organic transformations, typically starting from readily available precursors such as cyclohexanone derivatives. The spirocyclic structure is formed through intramolecular reactions, often facilitated by transition metal catalysts or organometallic reagents, which enable the formation of the spirocarbon bond with high selectivity. The introduction of the azine ring requires careful control of reaction conditions to avoid unwanted side products, highlighting the compound's synthetic challenge but also its synthetic elegance.
In recent years, 7-methyl-1-azaspiro3.5nonan-2-one has been explored for its pharmacological potential, particularly in the context of central nervous system (CNS) disorders and inflammation-related diseases. The spirocyclic scaffold is known to enhance bioavailability and metabolic stability, making it an attractive motif for drug design. Preliminary in vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes implicated in neurodegenerative processes, such as acetylcholinesterase and butyrylcholinesterase. These findings align with the broader trend in medicinal chemistry toward developing small molecules that can modulate cholinergic pathways.
Moreover, the structural flexibility of 7-methyl-1-azaspiro3.5nonan-2-one allows for derivatization into libraries of analogs, enabling structure-activity relationship (SAR) studies to optimize its biological profile. Researchers have synthesized various derivatives by modifying substituents at different positions of the spirocyclic core, aiming to enhance potency, selectivity, and pharmacokinetic properties. Such modifications are crucial for advancing candidates toward clinical development, where optimal pharmacological profiles are essential for therapeutic efficacy.
The compound's unique electronic distribution also makes it a valuable scaffold for exploring interactions with receptors and enzymes via computational chemistry methods. Molecular docking simulations have been employed to predict binding affinities and identify potential target proteins relevant to neurological disorders. These virtual screening approaches have accelerated the discovery process by narrowing down candidates for experimental validation, thereby reducing time-to-market for novel therapeutics.
Recent advancements in analytical techniques have improved our ability to characterize 7-methyl-1-azaspiro3.5nonan-2-one at a molecular level. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into its structural integrity and purity, which are critical for pharmaceutical applications. Additionally, X-ray crystallography has been utilized to elucidate its three-dimensional conformation, offering a deeper understanding of its interactions with biological macromolecules.
The pharmaceutical industry's interest in 7-methyl-1-azaspiro3.5nonan-2-one is further underscored by its potential role in developing next-generation therapeutics targeting complex diseases. Its spirocyclic architecture is reminiscent of natural products known for their bioactivity, suggesting that further exploration may yield unexpected pharmacological treasures. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
As research continues to uncover new applications for 7-methyl-1-azaspiro3.5nonan-2-one, it is likely that this compound will remain at the forefront of medicinal chemistry innovation. Its unique structural features offer a rich foundation for designing molecules with tailored biological activities, making it a cornerstone in the quest for novel treatments across multiple therapeutic areas. The journey from laboratory discovery to clinical application is long and arduous, but compounds like 7-methyl-1-azaspiro3.5nonan-2-one exemplify the promise of chemical research in addressing unmet medical needs.
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